molecular formula C5H6OS B060905 Furfuryl mercaptan CAS No. 175236-33-6

Furfuryl mercaptan

Cat. No. B060905
M. Wt: 114.17 g/mol
InChI Key: ZFFTZDQKIXPDAF-UHFFFAOYSA-N
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Description

Furfuryl mercaptan is a heterocyclic sulfur compound with a characterizing coffee flavor . It naturally occurs in coffee, cooked beef, roasted pork, roasted chicken, and popcorn .


Synthesis Analysis

Furfuryl mercaptan can be synthesized from furfural and furfuryl alcohol . One method involves converting furfurol into the respective disulphide by reaction with an alkaline sulphurous compound, and then subjecting the disulphide formed to the action of a reducing agent . Another method involves reacting thiourea and furfuryl chloride with subsequent hydrolysis of the reaction product .


Molecular Structure Analysis

The interaction of furfuryl mercaptan with β-cyclodextrin was investigated by the molecular mechanics (MM) method . The structure of the furfuryl mercaptan-β-cyclodextrin inclusion complex with the minimum energy was obtained by MM2 calculation .


Chemical Reactions Analysis

Furfuryl mercaptan reacts readily under Fenton-type reaction conditions, leading to up to 90% degradation within 1 hour at 37°C . It can also be oxidized together with Methyl Mercaptan to give Methyl Furfuryl Disulfide .


Physical And Chemical Properties Analysis

Furfuryl mercaptan is a colorless to almost colorless clear liquid . It has a density of 1.13 g/mL at 25°C . It is insoluble in water, soluble in organic solvents and dilute lye .

Scientific Research Applications

  • Coffee Flavor Degradation : Furfuryl mercaptan, an important coffee flavor compound, is prone to degradation under Fenton-type reaction conditions, forming dimers and a range of nonvolatile compounds (Blank et al., 2002).

  • Hydrogen Bonding Studies : Comparing hydrogen bonds involving sulfur in furfuryl mercaptan monohydrate with those in furfuryl alcohol, revealing insights into these molecular interactions (Juanes et al., 2018).

  • Formation in Coffee : A study on the formation of furfuryl mercaptan in coffee, investigating its precursors and suggesting that coffee protein may contribute to its formation (Parliment & Stahl, 1995).

  • Flavor Enhancement in Instant Coffee : An examination of the effects of adding furfuryl mercaptan to instant coffee, assessing its impact on flavor (Elmore & Nursten, 2007).

  • Synthesis of Heterocyclic Derivatives : Research on creating cyclic compounds from furfuryl mercaptan and evaluating their biological efficacy and antioxidant effectiveness (Maged & Ahamed, 2021).

  • Toxicity Study in Rats : Investigating the short-term toxicity of furfuryl mercaptan in rats, determining a no-untoward-effect level of 3 mg/kg/day (Phillips et al., 1977).

  • Metal Complexes Formation : Study on the formation of soluble complexes between furfuryl mercaptan and various metals, providing insights into its chemical interactions (Saxena & Sheelwant, 1974).

  • Infrared Spectra of Furfuryl Sulfides : Analysis of the odor and infrared spectra of furfuryl sulfides, providing valuable information for identifying these compounds (Obata et al., 1965).

  • Formation of Inclusion Complex : Exploring the synthesis of a furfuryl mercaptan-β-cyclodextrin inclusion complex to enhance the stability of furfuryl mercaptan (Zhu et al., 2021).

  • Synthesis of New Compounds : Synthesizing new heterocyclic compounds from furfuryl mercaptan and assessing their biological activities (Ahamed, 2018).

  • Metabolism in Rat Liver : Studying the metabolism of furfuryl mercaptan in rat liver, focusing on its conversion to methyl sulphide and sulphoxide derivatives (Lake et al., 2003).

  • Formation from Allylic Alcohol Precursors : Research on the formation of sulfur-containing flavor compounds from allylic alcohol precursors, relevant to food aromas (Rizzi, 1995).

  • Antioxidative Activities : Investigation of the antioxidative activities of furfuryl mercaptan in lipid peroxidation systems (Eiserich et al., 1995).

  • Polarographic Reduction Study : A study on the polarographic reduction of zinc and thorium in furfuryl mercaptan media (Sαxena & Sheelwant, 1973).

  • Corrosion Inhibition of Copper : Exploring the use of furfuryl mercaptan as a corrosion inhibitor for copper in sulfuric acid, combining experimental and theoretical methods (Tan et al., 2019).

Safety And Hazards

Furfuryl mercaptan is toxic if swallowed, in contact with skin, or if inhaled . It is also a flammable liquid and vapor . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and using spark-proof tools and explosion-proof equipment .

Future Directions

The global Furfuryl mercaptan market size in 2023 was XX Million and is expected to grow at a compound annual growth rate (CAGR) of XX% from 2024 till 2031 . It is also being used in the art world, as demonstrated by Damien Hirst’s work .

properties

IUPAC Name

furan-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052654
Record name 2-Furylmethanethiol
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Molecular Weight

114.17 g/mol
Source PubChem
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Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 to 265.00 °C. @ 17.00 mm Hg
Record name 2-Furanmethanethiol
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Solubility

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Furanmethanethiol
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Density

1.125-1.135 (20°)
Record name Furfuryl mercaptan
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Product Name

Furfuryl mercaptan

CAS RN

98-02-2
Record name 2-Furanmethanethiol
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Melting Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
816
Citations
M Juanes, A Lesarri, R Pinacho… - … A European Journal, 2018 - Wiley Online Library
… Here we report on the monohydrated dimers of furfuryl mercaptan (FM⋅⋅⋅H 2 O) and furfuryl alcohol (FA⋅⋅⋅H 2 O), offering competing intra/intermolecular HB possibilities for the …
TH Parliment, HD Stahl - Developments in food science, 1995 - Elsevier
… the greatest amount of furfuryl mercaptan and is probably the immediate precursor to the formation of furfuryl mercaptan. Arabinogalactan also produced furfuryl mercaptan and since it …
Number of citations: 21 www.sciencedirect.com
I Blank, EC Pascual, S Devaud, LB Fay… - Journal of Agricultural …, 2002 - ACS Publications
… They may, therefore, also attack odor-active thiols, such as furfuryl mercaptan, methyl … This study has investigated the stability of furfuryl mercaptan in model systems under Fenton…
Number of citations: 76 pubs.acs.org
BG Lake, RJ Price, DG Walters, JC Phillips… - Food and Chemical …, 2003 - Elsevier
The metabolism of two thiofurans, namely furfuryl mercaptan (FM) and 2-methyl-3-furanthiol (MTF), to their corresponding methyl sulphide and methyl sulphoxide derivatives has been …
Number of citations: 10 www.sciencedirect.com
JC Phillips, IF Gaunt, J Hardy, IS Kiss… - Food and Cosmetics …, 1977 - Elsevier
… The furfuryl mercaptan used was supplied by Bush Boake … -70 g) were given furfuryl mercaptan by oral intubation daily (… daily doses of 0, 3 or 30mg furfuryl mercaptan/kg for 2 or 6 wk. …
Number of citations: 21 www.sciencedirect.com
G Zhu, Z Xiao, G Yu, G Zhu, Y Niu, J Liu - Polish Journal of Chemical …, 2021 - sciendo.com
… enhance the stability of furfuryl mercaptan, furfuryl mercaptanβ-… The interaction of furfuryl mercaptan with β-cyclodextrin was … the successful formation of furfuryl mercaptan-β-cyclodextrin …
Number of citations: 3 sciendo.com
RF Cretella, OA Gonzalez, CE Lombardo - 1973 - inis.iaea.org
… The alfa furfuryl mercaptan mass spectra was obtained by electronic impact through a simple magnetic .focusing and middle resolution instrument and …
Number of citations: 0 inis.iaea.org
KM Marstokk, H Mollendal - Acta Chemica Scandinavica, 1994 - actachemscand.org
… Microwave Spectrum, Conformational Equilibrium, Intramolecular Hydrogen Bonding and ЛЬ Initio Calculations for 2-Furanmethanethiol (Furfuryl Mercaptan).-Acta Chem. Scand. …
Number of citations: 16 actachemscand.org
Y Obata, Y Ishikawa, T Fujimoto - Agricultural and Biological …, 1965 - academic.oup.com
… -coffee aroma of furfuryl mercaptan. The infrared spectra of furfuryl alcohol, furfuryl mercaptan and the … Furfuryl mercaptan has been characterized as an agent of roasted-coffee aroma.I …
Number of citations: 6 academic.oup.com
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
… An example of this is the synthesis of furfuryl mercaptan (3) from furfuryl alcohol [12]. In the author’s experience primary alcohols react best using this method, and in the case of …
Number of citations: 11 onlinelibrary.wiley.com

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